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Compound of Interest

Compound Name: 1,3-Dichlorotetrafluoroacetone

Cat. No.: B085840 Get Quote

Introduction
1,3-Dichlorotetrafluoroacetone (DCTFA), with the chemical formula C₃Cl₂F₄O, is a

halogenated ketone of significant interest in synthetic chemistry.[1] Its structure, featuring a

central carbonyl group flanked by two chlorodifluoromethyl (-CF₂Cl) moieties, imparts unique

reactivity and physical properties. Understanding the precise molecular structure and electronic

environment is paramount for its application in the development of novel pharmaceuticals and

advanced materials. This guide provides an in-depth analysis of the key spectroscopic data for

DCTFA—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic

Resonance (NMR) Spectroscopy (¹⁹F and ¹³C)—offering not just the data, but the scientific

rationale behind the spectral features and the experimental methodologies used to acquire

them.

Due to its chemical nature as a halogenated organic compound, appropriate safety measures

must be observed during handling. DCTFA is classified as toxic if swallowed and is a skin and

eye irritant.[2] All experimental work should be conducted in a well-ventilated fume hood with

appropriate personal protective equipment (PPE), including gloves and safety glasses.

Molecular Structure and Symmetry
The symmetrical nature of 1,3-Dichlorotetrafluoroacetone is a critical factor that governs its

spectroscopic signature. The molecule possesses a C₂ axis of symmetry through the carbonyl

group, rendering the two -CF₂Cl groups chemically and magnetically equivalent. This

equivalence simplifies the NMR spectra, as will be discussed in later sections.
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Caption: Molecular structure of 1,3-Dichlorotetrafluoroacetone.

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about a molecule's mass and its fragmentation

pattern upon ionization, offering valuable clues to its structure. For DCTFA, electron ionization

(EI) is the most common method, which involves bombarding the molecule with high-energy

electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragment ions.

Data Interpretation
The mass spectrum of DCTFA is characterized by the absence or very low abundance of the

molecular ion peak (m/z 198 for ¹²C₃³⁵Cl₂¹⁹F₄¹⁶O) due to its instability under EI conditions. The

primary fragmentation pathway is α-cleavage, a common process for ketones, where the bond

between the carbonyl carbon and an α-carbon is broken.[1] This cleavage is highly favored in

DCTFA due to the stability of the resulting chlorodifluoromethyl cation.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in

characteristic isotopic patterns for chlorine-containing fragments, which is a key diagnostic tool

in interpreting the spectrum.

Alpha-Cleavage Pathway

[ClCF₂-C(O)-CF₂Cl]⁺˙
m/z = 198 (M⁺˙) [CF₂Cl]⁺

m/z = 85, 87

α-cleavage

•C(O)CF₂Cl

Click to download full resolution via product page

Caption: Primary fragmentation pathway of DCTFA via α-cleavage.

Quantitative Data Summary
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m/z (for ³⁵Cl) m/z (for ³⁷Cl)
Proposed
Fragment

Interpretation

198 200, 202 [C₃Cl₂F₄O]⁺˙

Molecular Ion (M⁺˙).

Typically very low

abundance or absent.

85 87 [CF₂Cl]⁺

Base Peak. Formed

by α-cleavage. The

m/z 87 peak (with

³⁷Cl) will be ~1/3 the

intensity of the m/z 85

peak.

113 115 [C₂ClF₂O]⁺

Formed by α-cleavage

with loss of a •CF₂Cl

radical.

69 - [CF₃]⁺

Possible

rearrangement and

loss of Cl.

50 - [CF₂]⁺ Further fragmentation.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 1,3-Dichlorotetrafluoroacetone (e.g., 100

ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary

column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and an electron ionization (EI) source.

GC Method:

Injector Temperature: 250 °C.

Injection Volume: 1 µL with a split ratio of 50:1.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and

hold for 2 minutes.

MS Method:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 250.

Acquisition Mode: Full Scan.

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak

corresponding to DCTFA. Extract the mass spectrum from this peak and identify the

molecular ion (if present) and major fragment ions. Compare the observed isotopic patterns

with theoretical patterns for chlorine-containing species.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For

DCTFA, the key diagnostic absorptions are the carbonyl (C=O) stretch and the carbon-fluorine

(C-F) and carbon-chlorine (C-Cl) stretches.

Data Interpretation
The IR spectrum of DCTFA is dominated by a very strong absorption band corresponding to the

C=O stretching vibration. The position of this band is shifted to a higher wavenumber (>1750

cm⁻¹) compared to simple alkyl ketones (typically 1715 cm⁻¹). This shift is a direct

consequence of the strong electron-withdrawing inductive effect of the fluorine and chlorine

atoms on the α-carbons. These electronegative atoms pull electron density away from the

carbonyl carbon, strengthening and shortening the C=O bond, which in turn increases the

energy (and thus wavenumber) required for the stretching vibration. The C-F and C-Cl bonds

give rise to strong absorption bands in the fingerprint region of the spectrum.
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Quantitative Data Summary
Wavenumber (cm⁻¹) Intensity Vibrational Mode

~1780 - 1800 Very Strong C=O Stretch (Ketone)

~1100 - 1250 Strong, Broad C-F Stretch

~700 - 850 Strong C-Cl Stretch

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR

Sample Preparation: As DCTFA is a liquid at room temperature, no sample preparation is

required.[2]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond or zinc selenide crystal).

Background Collection: Before analyzing the sample, record a background spectrum of the

clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the

atmosphere (e.g., CO₂ and H₂O).

Sample Analysis:

Place a single drop of 1,3-Dichlorotetrafluoroacetone directly onto the ATR crystal.

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

Spectral Range: 4000 - 650 cm⁻¹.

Resolution: 4 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol)

after analysis.
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¹⁹F Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated

compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F

nucleus.[3]

Data Interpretation
Given the molecular symmetry of DCTFA, the four fluorine atoms are chemically and

magnetically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp

resonance (a singlet). The chemical shift of this singlet is influenced by the adjacent chlorine

atom and the carbonyl group. Based on typical chemical shift ranges for related structures, the

resonance for the -CF₂Cl group is expected to appear significantly downfield from CFCl₃.[4]

Quantitative Data Summary
Nucleus

Predicted Chemical Shift
(δ, ppm)

Multiplicity

-F₂- -60 to -70 Singlet (s)

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The predicted range is based on

typical values for fluorinated ketones.

Experimental Protocol: ¹⁹F NMR Spectroscopy
Sample Preparation: Prepare a solution of ~20-30 mg of 1,3-Dichlorotetrafluoroacetone in

~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small

amount of a reference standard, such as CFCl₃, if not using an internal lock signal for

referencing.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

fluorine-observe probe.

Acquisition Parameters:

Observe Nucleus: ¹⁹F.
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Decoupling: Proton-decoupled mode is standard, though not strictly necessary for this

molecule which lacks protons.

Pulse Sequence: A standard single-pulse experiment (e.g., zg) is sufficient.

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans (ns): 8 to 16 scans are typically adequate due to the high sensitivity of

¹⁹F.

Data Processing: Perform a Fourier transform, phase correction, and baseline correction on

the acquired Free Induction Decay (FID). Reference the spectrum to the internal standard

(CFCl₃ at 0 ppm) or an external reference.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR provides direct information about the carbon skeleton of a molecule. In DCTFA, there

are two distinct carbon environments: the carbonyl carbon and the two equivalent -CF₂Cl

carbons.

Data Interpretation
Carbonyl Carbon (C=O): This carbon is highly deshielded due to the electronegativity of the

oxygen atom and will appear at a characteristic downfield chemical shift, typically in the

range of 180-200 ppm for ketones. The presence of adjacent electronegative halogens

further deshields this carbon.

Chlorodifluoromethyl Carbons (-CF₂Cl): These two carbons are equivalent due to symmetry

and will give rise to a single resonance. This resonance will be split into a triplet due to one-

bond coupling (¹J_CF) with the two attached fluorine atoms (spin I = ½). The multiplicity

follows the n+1 rule, where n=2, resulting in a triplet. The ¹J_CF coupling constant is typically

large, in the range of 250-350 Hz.

Caption: One-bond C-F coupling (¹J_CF) splits the -CF₂Cl carbon signal into a triplet.
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Quantitative Data Summary
Carbon Assignment

Predicted Chemical Shift
(δ, ppm)

Multiplicity (due to C-F
coupling)

C=O ~185 - 195
Singlet (s) or unresolved

multiplet

-CF₂Cl ~115 - 125 Triplet (t)

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). The carbonyl carbon may show

further small long-range couplings, but often appears as a singlet.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare a more concentrated solution than for ¹⁹F NMR, typically 50-

100 mg of 1,3-Dichlorotetrafluoroacetone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃)

in a 5 mm NMR tube. The higher concentration is necessary to compensate for the low

natural abundance (1.1%) of the ¹³C isotope.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband or dual-tuned probe.

Acquisition Parameters:

Observe Nucleus: ¹³C.

Decoupling: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used

to remove any potential proton couplings and benefit from the Nuclear Overhauser Effect

(NOE), although there are no protons in this molecule.

Spectral Width: A wide spectral width (e.g., 250 ppm) is required to encompass both the

carbonyl and fluorinated carbon signals.

Acquisition Time: ~1 second.

Relaxation Delay (d1): 2-5 seconds.
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Number of Scans (ns): A larger number of scans (e.g., 256 to 1024 or more) will be

necessary to achieve an adequate signal-to-noise ratio.

Data Processing: Perform a Fourier transform with exponential line broadening (e.g., 1-2

Hz), followed by phase and baseline correction. Reference the spectrum to the solvent signal

(e.g., CDCl₃ at 77.16 ppm) or TMS (0 ppm).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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